ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
Ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-derived compound characterized by a hydroxycarbonimidoyl group at the 4-position of the pyrrole ring. The core structure, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS RN: 2199-44-2), is a well-documented precursor in synthetic chemistry .
Properties
IUPAC Name |
ethyl 4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-5-16-11(14)10-6(2)9(7(3)12-10)8(4)13-15/h12,15H,5H2,1-4H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTLKBLWKJUIQO-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=NO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(N1)C)/C(=N/O)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415494 | |
| Record name | NSC13431 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5463-46-7 | |
| Record name | NSC13431 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of Substituents: The 3,5-dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions.
Addition of the N-hydroxy-C-methylcarbonimidoyl Group: This step involves the reaction of the pyrrole derivative with hydroxylamine and a suitable carbonyl compound to form the N-hydroxy-C-methylcarbonimidoyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and pyrrole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position of the pyrrole ring is highly modifiable, leading to diverse derivatives. Key analogs include:
Key Observations :
- Polarity: The hydroxyl group in the target compound enhances polarity compared to analogs with non-polar substituents (e.g., tert-butyl phenyl in ).
Electronic and Reactivity Profiles
Density Functional Theory (DFT) studies on related pyrrole derivatives reveal:
- Electron Density Distribution : The hydroxycarbonimidoyl group in the target compound likely delocalizes electron density across the pyrrole ring, stabilizing the structure .
- Reactivity : Hydrazone-based analogs (e.g., ) exhibit nucleophilic behavior at the hydrazinylidene group, whereas the target compound’s hydroxyl group may participate in acid-base reactions or coordination chemistry.
Physicochemical and Spectral Properties
Biological Activity
Ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula: C₁₁H₁₅N₃O₃
- Molecular Weight: 233.26 g/mol
- IUPAC Name: this compound
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
-
Antimicrobial Activity:
- The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.
-
Antioxidant Properties:
- Studies have demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.
-
Anti-inflammatory Effects:
- This compound has been observed to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | , |
| Antioxidant | Scavenges DPPH radicals | |
| Anti-inflammatory | Reduces IL-6 and TNF-alpha levels in vitro |
Case Study 1: Antimicrobial Efficacy
In a study published in ResearchGate, this compound was tested against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against infections caused by resistant strains .
Case Study 2: Antioxidant Activity
Another research effort focused on the antioxidant capabilities of the compound, employing assays like DPPH and ABTS. The findings revealed that it exhibited a dose-dependent scavenging effect on free radicals, comparable to standard antioxidants like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
